Ethylsulfenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

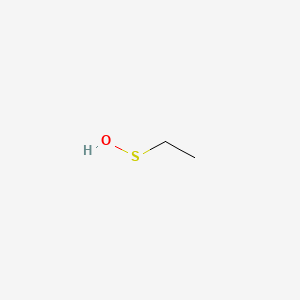

Ethylsulfenate is an organosulfur compound that contains a sulfenate functional group It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylsulfenate can be synthesized through several methods. One common approach involves the reaction of ethyl alcohol with sulfur-containing reagents under controlled conditions. For instance, ethyl alcohol can react with sulfur dichloride in the presence of a base to form this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale reactors where ethyl alcohol and sulfur dichloride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Key Parameters:

-

Catalysts: Boron trifluoride (BF₃) enhances reaction efficiency under mild conditions (10–60 atm pressure) .

-

Temperature: Optimal range: −20°C to 80°C. Higher temperatures risk alkene polymerization .

-

Molar Ratios:

Stability and Degradation

Sulfonate esters are sensitive to hydrolysis and solvolysis:

Hydrolysis:

Reaction:

RSO3R’+H2O→RSO3H+R’OH

-

Rate Constants: Hydrolysis rates depend on pH and temperature. For ethyl methanesulfonate (EMS):

Alcoholysis:

In anhydrous alcohols, sulfonate esters undergo reversible alcoholysis:

RSO3R’+R”OH↔RSO3R”+R’OH

Alkaline Hydrolysis:

Proceeds via a concerted mechanism with partial bond formation/cleavage in the transition state :

-

Brønsted Plot: Linear correlation (βlg=−0.25) suggests early transition state with minimal leaving group bond cleavage .

-

Leaving Group Ability: Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis .

Solvent Effects:

-

Water Content: Even 5% water reduces EMS formation by ~5-fold at 70°C .

-

Base Addition: Excess base (e.g., 2,6-lutidine) suppresses ester formation by deprotonating intermediates .

Mutagenic and Carcinogenic Activity

-

Ethyl Methanesulfonate (EMS):

Analytical Data for Ethyl Methanesulfonate

| Property | Value | Source |

|---|---|---|

| Melting Point | <25°C | |

| Boiling Point | 85–86°C (10 mmHg) | |

| Density | 1.206 g/mL (20°C) | |

| Vapor Pressure | 0.27 hPa (25°C) | |

| Water Solubility | Miscible |

Scientific Research Applications

Applications in Organic Chemistry

1. Organic Synthesis:

Ethylsulfenate serves as a versatile reagent in organic chemistry. It is used for the synthesis of various sulfur-containing compounds, including sulfonamides and thiazole derivatives. The reactivity of this compound allows for the introduction of sulfur functionalities into organic molecules, which can enhance their biological activity.

2. Case Study: Synthesis of Thiazole Derivatives

A study demonstrated the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives using this compound as a key intermediate. The resulting compounds exhibited significant antimicrobial activity against various bacterial strains, indicating the potential for developing new antibiotics .

Pharmacological Applications

1. Biomarker for Alcohol Consumption:

Research indicates that this compound accumulates in hair following chronic alcohol intake, suggesting its potential as a biomarker for monitoring alcohol consumption . This application is particularly relevant in clinical settings for assessing alcohol-related disorders.

2. Mutagenicity Studies:

Compounds structurally related to this compound have been implicated in mutagenic and carcinogenic activities. Understanding these interactions is crucial for evaluating the safety and biological effects of sulfur-containing compounds . this compound's role in mutagenesis highlights its importance in genetic research and toxicology.

Applications in Materials Science

This compound is also explored in materials science for its potential use as a precursor to develop functional materials with specific properties. Its reactivity can be harnessed to create polymers or coatings that exhibit enhanced durability or unique chemical characteristics.

Data Table: Summary of this compound Applications

Mechanism of Action

The mechanism by which ethylsulfenate exerts its effects involves the interaction of the sulfenate group with various molecular targets. The sulfur atom in this compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Ethylsulfenate can be compared with other similar compounds such as:

Mthis compound: Similar in structure but contains a methyl group instead of an ethyl group.

Ethylsulfonate: An oxidized form of this compound with a sulfonate group.

Ethylthiol: A reduced form of this compound with a thiol group.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the sulfenate functional group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

Ethylsulfenate (C3H6OS) is an organosulfur compound with significant biological activity, particularly in pharmacology and toxicology. This article explores its biological properties, including antimicrobial, anticancer, and potential therapeutic effects, supported by research findings and case studies.

This compound is characterized by the presence of a sulfenate group, which is known for its nucleophilic properties. Its structure allows it to participate in various chemical reactions, including alkylation and oxidation processes. The compound can be synthesized through several methods, including the reaction of ethyl iodide with sodium sulfide or via sulfenyl chloride intermediates.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted on rhizospheric fungi revealed that extracts containing this compound showed significant antibacterial and antifungal activities.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 20 | 0.3 mg/mL |

| Candida albicans | 18 | 0.4 mg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies using human breast adenocarcinoma cell lines (MCF-7) showed that this compound induced apoptosis in cancer cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 102 μg/mL.

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound resulted in a significant percentage of early and late apoptotic cells, demonstrating its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Nucleophilic Attack : this compound can act as a nucleophile, reacting with electrophiles in cellular environments.

- Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains. The results indicated that it effectively inhibited bacterial growth, supporting its use as a potential antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis

A series of experiments were conducted on MCF-7 cells treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis, highlighting its effectiveness as an anticancer compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing ethylsulfenate, and how can purity be validated?

this compound synthesis typically involves nucleophilic substitution reactions between thiols and ethylating agents (e.g., ethyl halides) under controlled pH and temperature. To validate purity, employ chromatographic techniques (HPLC or GC) coupled with mass spectrometry for molecular confirmation. Quantitative NMR can further assess purity by integrating proton environments specific to this compound . For reproducibility, document reaction conditions (solvent, catalyst, stoichiometry) and characterize intermediates, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic or chromatographic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- NMR : 1H and 13C NMR to identify alkyl and sulfur-related proton/carbon shifts.

- FT-IR : Detect S-O and C-S stretching vibrations (1050–1150 cm−1).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. Always cross-reference with known spectral databases and include raw data in supplementary materials to enable peer validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

this compound is prone to hydrolysis under acidic or alkaline conditions. Design stability studies by incubating the compound in buffered solutions (pH 2–12) and monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Use Arrhenius plots to predict shelf-life under varying temperatures. Report statistical confidence intervals for degradation rates to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across studies?

Contradictions often arise from differences in experimental design (e.g., solvent polarity, temperature gradients). Conduct a systematic review:

- Compare methodologies using PRISMA guidelines to identify variables affecting outcomes.

- Replicate conflicting studies under standardized conditions, controlling for oxygen exposure and light sensitivity.

- Apply multivariate regression to isolate dominant degradation factors (e.g., pH vs. temperature) .

Q. What experimental strategies are optimal for probing the reaction mechanisms of this compound in radical-mediated processes?

Use a combination of:

- Isotopic Labeling : 34S-labeled this compound to track sulfur transfer pathways.

- Spin Trapping : EPR spectroscopy with TEMPO to detect transient radical intermediates.

- Computational Modeling : DFT calculations to map transition states and validate experimental kinetics. Disclose raw computational input files and spectral data to support reproducibility .

Q. How can researchers design studies to address gaps in this compound’s role in biochemical systems?

- Hypothesis-Driven Approach : Formulate questions like, “Does this compound modulate thiol-disulfide equilibria in glutathione pathways?”

- In Silico Screening : Use molecular docking to predict interactions with redox enzymes (e.g., thioredoxin).

- In Vitro Validation : Employ fluorometric assays (e.g., DTNB) to quantify thiol adduct formation. Ensure biological replicates and statistical power analysis to mitigate false positives .

Q. Methodological Considerations

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

- Detailed Synthesis Protocols : Specify reagent grades, purification steps (e.g., column chromatography conditions), and inert atmosphere requirements.

- Data Transparency : Include raw spectra, chromatograms, and computational outputs in supplementary materials with DOIs for public access.

- Error Reporting : Quantify instrument precision (e.g., NMR δ-value tolerances) and procedural uncertainties (e.g., yield variations) .

Q. What statistical approaches are critical for analyzing contradictory data in this compound research?

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Principal Component Analysis (PCA) : Identify latent variables (e.g., solvent polarity) explaining variance across datasets.

- Bayesian Inference : Update degradation rate priors with new evidence to refine predictive models .

Properties

CAS No. |

110527-09-8 |

|---|---|

Molecular Formula |

C2H6OS |

Molecular Weight |

78.14 g/mol |

IUPAC Name |

hydroxysulfanylethane |

InChI |

InChI=1S/C2H6OS/c1-2-4-3/h3H,2H2,1H3 |

InChI Key |

HRKZEUPYFXLVQW-UHFFFAOYSA-N |

Canonical SMILES |

CCSO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.